REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[N:6][CH:7]=1.[Na].[CH3:14][CH2:15][OH:16]>>[CH2:15]([O:16][C:2]1[CH:3]=[CH:4][C:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[N:6][CH:7]=1)[CH3:14] |^1:12|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1)C(=O)OCC
|
Name
|
|
Quantity
|
0.18 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
After removal of all solvent
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column (2:1 of hexane/ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C=CC(=NC1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |